Diethyl 2-(piperidin-4-ylmethyl)malonate hcl
CAS No.:
Cat. No.: VC17513286
Molecular Formula: C13H24ClNO4
Molecular Weight: 293.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24ClNO4 |
|---|---|
| Molecular Weight | 293.79 g/mol |
| IUPAC Name | diethyl 2-(piperidin-4-ylmethyl)propanedioate;hydrochloride |
| Standard InChI | InChI=1S/C13H23NO4.ClH/c1-3-17-12(15)11(13(16)18-4-2)9-10-5-7-14-8-6-10;/h10-11,14H,3-9H2,1-2H3;1H |
| Standard InChI Key | LJQUGUSRVUMABH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC1CCNCC1)C(=O)OCC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Diethyl 2-(piperidin-4-ylmethyl)malonate HCl belongs to the malonate ester family, characterized by two ethoxycarbonyl groups attached to a central carbon atom, which is further substituted with a piperidin-4-ylmethyl group. The hydrochloride salt introduces ionic character, improving water solubility compared to its non-salt counterpart. Key structural and physical properties are summarized below:
The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially, enabling hydrogen bonding in biological systems. The malonate moiety provides sites for nucleophilic substitution, facilitating its role in synthesizing complex molecules.
Synthesis and Purification Methods
The synthesis of Diethyl 2-(piperidin-4-ylmethyl)malonate HCl involves a two-step process:
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Alkylation of Diethyl Malonate: Diethyl malonate reacts with piperidin-4-ylmethyl chloride in the presence of sodium bicarbonate () as a base. This reaction, conducted in dichloromethane () at room temperature, proceeds via nucleophilic substitution to form the intermediate.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid () to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol or acetone .
Key Reaction Conditions:
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Molar Ratio: 1:1 (diethyl malonate : piperidin-4-ylmethyl chloride)
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Solvent: Dichloromethane
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Temperature: 20–25°C
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Yield: ~70–85% after purification
Applications in Medicinal Chemistry and Industrial Research
Pharmaceutical Intermediate
The compound’s malonate group serves as a versatile building block for synthesizing β-keto esters and γ-aminobutyric acid (GABA) analogs, which are pivotal in developing neuromodulatory agents. For example, its piperidine moiety mimics structural motifs found in antipsychotic drugs, enabling research into dopamine receptor ligands.
Coordination Chemistry
The nitrogen atom in the piperidine ring acts as a Lewis base, allowing the compound to coordinate with metal ions such as or . This property is exploited in catalysis and materials science for designing metal-organic frameworks (MOFs).
Recent Research Findings
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Neuroprotective Studies: Derivatives of this compound have shown preliminary activity in mitigating glutamate-induced excitotoxicity in neuronal cell cultures.
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Enzyme Inhibition: Structural analogs inhibit acetylcholinesterase (), suggesting potential in Alzheimer’s disease research.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, and eye protection |
| Ventilation | Use in a fume hood |
| Storage | 2–8°C in airtight containers |
| Disposal | Incineration following local regulations |
Material Safety Data Sheets (MSDS) emphasize avoiding inhalation or skin contact due to potential irritant effects .
Comparison with Structurally Related Compounds
The compound’s uniqueness arises from its hybrid malonate-piperidine structure. Below is a comparative analysis with analogous molecules:
| Compound | Key Features | Distinctive Traits |
|---|---|---|
| Diethyl Malonate | Lacks piperidine group | Classic diester for Claisen condensations |
| Piperidine-4-carboxylic Acid | Contains carboxylic acid instead of malonate | Used in peptide synthesis |
| Ethyl Piperidine-4-yl Acetate | Single ester group | Limited utility in multicomponent reactions |
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